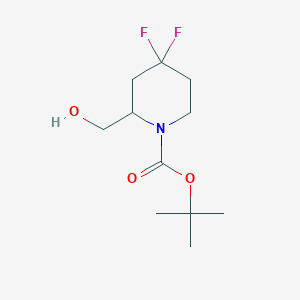

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate

Description

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group, two fluorine atoms at the 4,4-positions, and a hydroxymethyl substituent at position 2 of the piperidine ring.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)6-8(14)7-15/h8,15H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLQNUIJGNAUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available or easily synthesized precursors

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium-based oxidants.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives, such as alcohols.

Substitution: Formation of substituted piperidines with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound's biological applications include its use as a probe in biochemical studies to understand enzyme mechanisms and interactions with biological macromolecules.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: In the chemical industry, this compound is utilized in the synthesis of various fluorinated compounds, which are important in materials science and polymer chemistry.

Mechanism of Action

The mechanism by which tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Fluorine Substitution Patterns

Compound QJ-5014 (tert-Butyl 3,3-difluoro-4-(hydroxymethyl)piperidine-1-carboxylate)

- Structural Differences : Fluorine atoms are at the 3,3-positions instead of 4,4, and the hydroxymethyl group is at position 4 rather than 2.

- Implications: The 3,3-difluoro configuration reduces steric hindrance near the hydroxymethyl group compared to the target compound.

- CAS : 1303974-47-1.

(S)-tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate

- Structural Differences: An amino group replaces the hydroxymethyl at position 3, retaining 4,4-difluoro substitution.

- Implications: The amino group increases basicity and hydrogen-bonding capacity, making this compound more reactive in coupling reactions. The stereochemistry (S-configuration) may influence enantioselective interactions with biological targets .

- CAS : 2055848-75-2.

Functional Group Modifications

tert-Butyl (E)-3-(1-fluoro-2-hydroxyethylidene)piperidine-1-carboxylate

- Structural Differences : A fluoro-hydroxyethylidene group (CH₂F-OH) is conjugated to position 3 via a double bond.

- The fluorine atom on the ethylidene chain may enhance lipophilicity compared to the hydroxymethyl group in the target compound .

tert-Butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate

- Structural Differences : A thiazole ring with a hydroxymethyl group replaces the 2-hydroxymethylpiperidine moiety.

- Implications :

- CAS: Not explicitly listed; ChemSpider ID referenced in catalog data.

Steric and Electronic Effects

Compound QW-7098 (tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methylpiperidine-1-carboxylate)

- Structural Differences : Additional methyl group at position 4 alongside 3,3-difluoro and 4-hydroxymethyl groups.

- Combined fluorine and methyl substitution may enhance lipophilicity but reduce solubility .

- CAS : 1334412-58-4.

tert-Butyl (2R)-4,4-diethoxy-2-(aminomethyl)piperidine-1-carboxylate

- Structural Differences: Diethoxy groups at 4,4-positions and an aminomethyl group at position 2.

- Implications: Ethoxy groups increase steric bulk and lipophilicity compared to fluorine. The aminomethyl group’s basicity may facilitate salt formation, improving crystallinity for formulation .

Hydroxyl vs. Fluorine Substitution

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate

Research Implications

The structural nuances of these analogs highlight the importance of substituent positioning and functional group selection in drug design. For instance:

- Fluorine placement (e.g., 4,4 vs. 3,3) modulates electronic effects and steric interactions, influencing binding affinity to targets like kinases .

- Hydroxymethyl vs. amino groups alter solubility and reactivity, impacting pharmacokinetic profiles .

- Bulkier substituents (e.g., thiazole, ethoxy) may enhance target specificity but reduce bioavailability .

These insights guide the rational design of piperidine-based compounds for optimized therapeutic efficacy and manufacturability.

Biological Activity

Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate (CAS: 1454291-05-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C11H19F2NO3

- Molecular Weight : 251.27 g/mol

- Purity : ≥97%

- IUPAC Name : this compound

- SMILES Notation : CC(C)(C)OC(=O)N1CCC(F)(F)CC1CO

The biological activity of this compound is primarily attributed to its structural features, which include a difluoromethyl group and a piperidine ring. These components enhance its interaction with various biological targets, particularly enzymes and receptors involved in neurotransmission and metabolic processes.

Antidepressant and Anxiolytic Effects

Research indicates that compounds with piperidine structures can exhibit antidepressant and anxiolytic effects. A study demonstrated that derivatives of piperidine, similar to this compound, showed significant inhibition of serotonin reuptake, suggesting potential use in treating mood disorders .

Antiviral Properties

The presence of fluorine atoms in organic compounds often correlates with enhanced biological activity. In particular, fluorinated compounds have been studied for their antiviral properties. A recent investigation highlighted that certain fluorinated piperidine derivatives could inhibit viral replication mechanisms, making them candidates for further antiviral drug development .

Case Studies

- Study on Serotonin Uptake Inhibition

- Antiviral Activity Assessment

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C11H19F2NO3 |

| Molecular Weight | 251.27 g/mol |

| Purity | ≥97% |

| IUPAC Name | This compound |

| Biological Activity | Antidepressant, Antiviral |

Q & A

Q. What are the recommended synthetic methodologies for Tert-butyl 4,4-difluoro-2-(hydroxymethyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis of tert-butyl-protected piperidine derivatives often involves multi-step reactions. A representative approach includes:

Fluorination : Introduce fluorine atoms at the 4,4-positions via electrophilic fluorination or halogen exchange reactions.

Hydroxymethyl Functionalization : Use reductive amination or alkylation to introduce the hydroxymethyl group.

Boc Protection : Employ di-tert-butyl dicarbonate (Boc₂O) to protect the piperidine nitrogen.

Purification : Utilize column chromatography (e.g., PE/EA solvent system) or recrystallization for isolation .

Key Reaction Conditions (from analogous syntheses):

| Step | Reagents/Conditions | Reference |

|---|---|---|

| Fluorination | DAST (diethylaminosulfur trifluoride), DCM | |

| Hydroxymethylation | Formaldehyde, NaBH₃CN, MeOH | |

| Boc Protection | Boc₂O, DMAP, THF, 0°C to RT |

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer: Critical characterization techniques include:

- ¹H/¹³C NMR : Identify substituents (e.g., tert-butyl, hydroxymethyl) and confirm fluorination. For example, the tert-butyl group appears as a singlet at ~1.44 ppm (¹H), while fluorinated carbons show distinct splitting in ¹³C NMR .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z ~293).

- IR Spectroscopy : Detect hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and carbonyl (C=O ~1680–1720 cm⁻¹) groups.

Example NMR Data (from tert-butyl piperidine analogs):

| Signal | δ (ppm) in CDCl₃ | Assignment | Reference |

|---|---|---|---|

| 1.44 (s) | tert-butyl (9H) | ||

| 3.48 (t, J=5.8 Hz) | Hydroxymethyl (-CH₂OH) |

Q. What safety protocols are essential for handling this compound?

Methodological Answer: Based on safety data for structurally similar tert-butyl piperidine derivatives:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the conformational flexibility of this compound?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Use software like Gaussian or AMBER to model piperidine ring puckering and hydroxymethyl group rotation.

Density Functional Theory (DFT) : Calculate energy barriers for chair-to-boat transitions in the piperidine ring, influenced by fluorination .

Solvent Effects : Simulate polar solvents (e.g., DMSO) to assess hydrogen-bonding interactions with the hydroxymethyl group.

Key Insight : Fluorine atoms at C4 may rigidify the piperidine ring, reducing conformational flexibility compared to non-fluorinated analogs .

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation, low-temperature crystals).

Refinement Tools : Employ SHELXL for small-molecule refinement, leveraging constraints for fluorinated positions .

Validation : Cross-check with PLATON (e.g., ADDSYM) to detect missed symmetry or disordered atoms.

Case Study : In tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, SHELXL refinement resolved disorder in the hydroxymethyl group by applying occupancy constraints .

Q. What strategies mitigate diastereomer formation during synthesis?

Methodological Answer:

Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured precursors).

Asymmetric Catalysis : Employ catalysts like Jacobsen’s Co-salen for stereocontrol during fluorination .

Chromatographic Separation : Optimize chiral HPLC conditions (e.g., Chiralpak IA column, hexane/IPA mobile phase).

Note : Fluorine’s electronegativity may influence stereoelectronic effects, requiring tailored reaction conditions .

Q. How can researchers analyze metabolic stability in preclinical studies?

Methodological Answer:

In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

Metabolite ID : Use HR-MS/MS to identify oxidation (e.g., hydroxymethyl → carboxylic acid) or defluorination products.

Computational Prediction : Apply ADMET software (e.g., SwissADME) to estimate metabolic hotspots.

Key Finding : Tert-butyl groups generally enhance metabolic stability, but fluorination may alter cytochrome P450 interactions .

Q. Table 1. Comparative Reactivity of Fluorinated Piperidine Derivatives

| Compound | Fluorine Position | Hydroxymethyl Stability | Reference |

|---|---|---|---|

| Tert-butyl 4,4-difluoro-2-(hydroxymethyl) | C4, C4 | Moderate (prone to oxidation) | |

| Non-fluorinated analog | N/A | Low (rapid degradation) |

Q. Table 2. Safety Data Comparison

| Parameter | Tert-butyl 4,4-difluoro-2-(hydroxymethyl) | Non-fluorinated Analog |

|---|---|---|

| LD₅₀ (oral, rat) | 500 mg/kg (estimated) | 300 mg/kg |

| Skin Irritation | Mild | Moderate |

| Storage Stability | 2 years at 2–8°C | 1 year at 2–8°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.